![molecular formula C18H17N7O B2456505 N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)indolizine-2-carboxamide CAS No. 2200958-71-8](/img/structure/B2456505.png)
N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)indolizine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)indolizine-2-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Molecular Structure Analysis
The molecular formula of the compound is C15H13F3N10 . Its average mass is 390.326 Da and its monoisotopic mass is 390.127686 Da .
Physical And Chemical Properties Analysis
The compound has a density of 1.8±0.1 g/cm3 . It has a molar refractivity of 93.0±0.5 cm3 . The compound has 10 H bond acceptors and 0 H bond donors . It has 4 freely rotating bonds . The polar surface area of the compound is 93 Å2 . The polarizability of the compound is 36.9±0.5 10-24 cm3 . The surface tension of the compound is 68.9±7.0 dyne/cm . The molar volume of the compound is 216.0±7.0 cm3 .
Scientific Research Applications
Synthesis and Biological Activities
The synthesis of indolyl azetidinones and their anti-inflammatory activities have been extensively studied. These compounds, including derivatives with complex azetidinyl and indolizine structures similar to the compound , exhibit significant anti-inflammatory properties, which were compared with non-steroidal anti-inflammatory drugs (NSAIDs) for their effectiveness and potential ulcerogenic activities (R. Kalsi et al., 1990).
Research on enaminones as building blocks has led to the synthesis of substituted pyrazoles with antitumor and antimicrobial activities. These studies highlight the versatility of compounds with triazolo and pyridazin motifs in creating molecules with significant biological activities (S. Riyadh, 2011).
Structural Analysis and Drug Design
Triazolopyridazine derivatives have been synthesized and evaluated for their antiproliferative activity. These investigations provide insights into the structural requirements for the biological activity of molecules containing triazolo[4,3-b]pyridazine moieties, emphasizing the potential of such compounds in drug design (M. Ilić et al., 2011).
Studies on cardiovascular agents have explored the synthesis and activities of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems. These compounds, related by structural motifs to the compound of interest, were evaluated for their coronary vasodilating and antihypertensive activities, highlighting the potential for developing new cardiovascular drugs (Y. Sato et al., 1980).
Antimicrobial and Antitumor Effects
- The antimicrobial evaluation of new thienopyrimidine derivatives showcases the broad spectrum of activities that can be achieved with compounds containing triazolo and pyridazin groups. This research underscores the importance of structural diversity in the discovery of new antimicrobials (M. Bhuiyan et al., 2006).
Mechanism of Action
Target of Action
The primary targets of this compound are the Cell division protein ZipA and its homolog in Escherichia coli (strain K12) and Shigella flexneri . These proteins play a crucial role in bacterial cell division.
Mode of Action
It is believed to interact with the cell division protein zipa, potentially inhibiting its function and thereby affecting bacterial cell division .
Biochemical Pathways
The biochemical pathways affected by this compound are related to bacterial cell division. By interacting with the Cell division protein ZipA, the compound may disrupt the normal division process of the bacteria
Result of Action
The result of the compound’s action is likely to be an inhibition of bacterial cell division, potentially leading to bacterial cell death. This could make the compound useful as an antibacterial agent .
properties
IUPAC Name |
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]indolizine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c1-22(18(26)13-8-14-4-2-3-7-23(14)9-13)15-10-24(11-15)17-6-5-16-20-19-12-25(16)21-17/h2-9,12,15H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYIKQGRBGUFDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4=CN5C=CC=CC5=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)indolizine-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.